N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzylthio group, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of Benzylthio Group: The benzylthio group can be introduced by reacting the thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.
Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include thioethers or amides.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and benzylthio group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-2-(2-benzylthio)thiazol-4-yl)acetamide
- N-(4-acetylphenyl)-2-(2-(3,5-dimethoxyphenyl)thiazol-4-yl)acetamide
Comparison: N-(4-acetylphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of both the benzylthio and dimethoxy groups, which may enhance its biological activity and specificity compared to similar compounds
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14(25)16-4-6-17(7-5-16)23-21(26)10-18-13-30-22(24-18)29-12-15-8-19(27-2)11-20(9-15)28-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRAMPFUWJLPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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